Cas no 1261552-75-3 (2-Bromo-3-(difluoromethyl)toluene)
2-Bromo-3-(difluoromethyl)toluene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)toluene
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- Inchi: 1S/C8H7BrF2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3
- InChI Key: MVZONGSQVAHXIJ-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- XLogP3: 3.6
- Topological Polar Surface Area: 0
2-Bromo-3-(difluoromethyl)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013004649-250mg |
2-Bromo-3-(difluoromethyl)toluene |
1261552-75-3 | 97% | 250mg |
$504.00 | 2023-09-03 | |
| Alichem | A013004649-500mg |
2-Bromo-3-(difluoromethyl)toluene |
1261552-75-3 | 97% | 500mg |
$831.30 | 2023-09-03 | |
| Alichem | A013004649-1g |
2-Bromo-3-(difluoromethyl)toluene |
1261552-75-3 | 97% | 1g |
$1460.20 | 2023-09-03 | |
| Enamine | EN300-6511049-0.05g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 0.05g |
$174.0 | 2023-05-31 | |
| Enamine | EN300-6511049-0.1g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 0.1g |
$257.0 | 2023-05-31 | |
| Enamine | EN300-6511049-0.25g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 0.25g |
$367.0 | 2023-05-31 | |
| Enamine | EN300-6511049-0.5g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 0.5g |
$579.0 | 2023-05-31 | |
| Enamine | EN300-6511049-1.0g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 1g |
$743.0 | 2023-05-31 | |
| Enamine | EN300-6511049-2.5g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 2.5g |
$1454.0 | 2023-05-31 | |
| Enamine | EN300-6511049-5.0g |
2-bromo-1-(difluoromethyl)-3-methylbenzene |
1261552-75-3 | 95% | 5g |
$2152.0 | 2023-05-31 |
2-Bromo-3-(difluoromethyl)toluene Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Bromo-3-(difluoromethyl)toluene
Introduction to 2-Bromo-3-(difluoromethyl)toluene (CAS No. 1261552-75-3)
2-Bromo-3-(difluoromethyl)toluene (CAS No. 1261552-75-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a toluene backbone. These functional groups endow the molecule with a range of chemical properties that make it valuable for various applications.
The chemical formula of 2-Bromo-3-(difluoromethyl)toluene is C9H9BrF2. Its molecular weight is approximately 231.07 g/mol. The compound is a colorless liquid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene. These physical properties make it easy to handle and process in laboratory settings.
In the realm of chemical synthesis, 2-Bromo-3-(difluoromethyl)toluene serves as an important building block for the preparation of more complex molecules. The bromine atom can be readily substituted in various coupling reactions, such as Suzuki-Miyaura coupling, Heck coupling, and Negishi coupling. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The difluoromethyl group adds additional reactivity and stability to the molecule, making it an attractive starting material for the development of novel compounds.
Recent research has highlighted the potential of 2-Bromo-3-(difluoromethyl)toluene in pharmaceutical applications. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity against various human cancer cell lines. The bromine and difluoromethyl groups play crucial roles in modulating the biological activity of these derivatives, making them promising candidates for further drug development.
In addition to its use in pharmaceuticals, 2-Bromo-3-(difluoromethyl)toluene has found applications in materials science. The difluoromethyl group imparts unique electronic properties to the molecule, which can be exploited in the design of functional materials such as semiconductors and optoelectronic devices. Research in this area has shown that compounds derived from 2-Bromo-3-(difluoromethyl)toluene can enhance the performance of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
The synthesis of 2-Bromo-3-(difluoromethyl)toluene typically involves a multi-step process that begins with the bromination of 3-methylbenzotrifluoride followed by selective dehalogenation to introduce the difluoromethyl group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Safety considerations are an important aspect when handling 2-Bromo-3-(difluoromethyl)toluene. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 2-Bromo-3-(difluoromethyl)toluene (CAS No. 1261552-75-3) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an essential building block for the development of novel compounds and materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific disciplines.
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